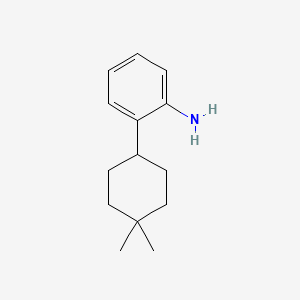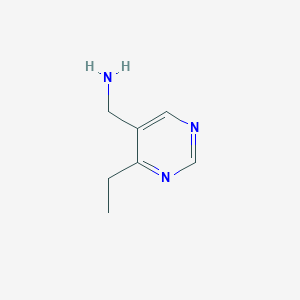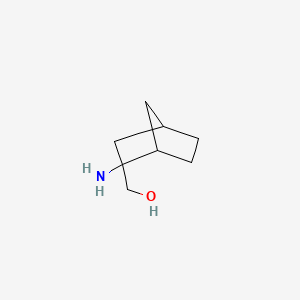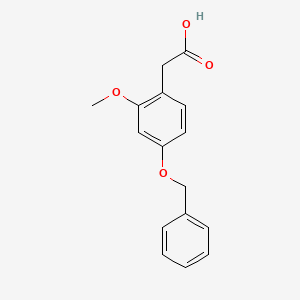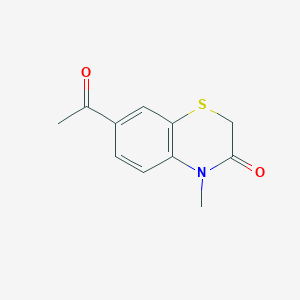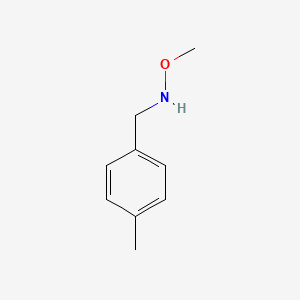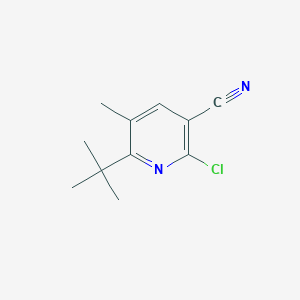
Silane, (4-ethenylphenyl)diethoxymethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (4-ethenylphenyl)diethoxymethyl-, also known as diethoxymethyl-[(4-ethenylphenyl)methyl]silane, is a chemical compound with the molecular formula C14H22O2Si . It has a molecular weight of 250.40878 .
Molecular Structure Analysis
The molecular structure of Silane, (4-ethenylphenyl)diethoxymethyl-, is complex and involves a silane group attached to an ethenylphenyl group via a diethoxymethyl group . The exact structure can be found in the referenced chemical databases .Chemical Reactions Analysis
Silane, (4-ethenylphenyl)diethoxymethyl-, can participate in various chemical reactions . For instance, it can undergo a highly enantio- and regioselective copper-catalyzed hydroamination reaction of alkenes with hydroxylamine esters .Safety and Hazards
properties
CAS RN |
5990-80-7 |
|---|---|
Molecular Formula |
C13H20O2Si |
Molecular Weight |
236.38 g/mol |
IUPAC Name |
(4-ethenylphenyl)-diethoxy-methylsilane |
InChI |
InChI=1S/C13H20O2Si/c1-5-12-8-10-13(11-9-12)16(4,14-6-2)15-7-3/h5,8-11H,1,6-7H2,2-4H3 |
InChI Key |
VYPXPXLQPKBHKU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C1=CC=C(C=C1)C=C)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

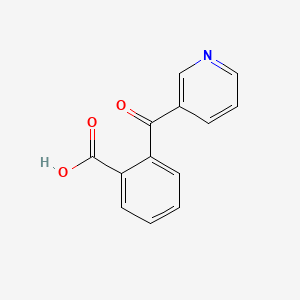
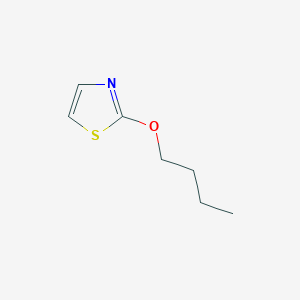
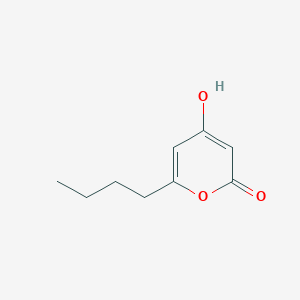
![1-[3-(Methylthio)propyl]cyclobutanecarboxylic acid](/img/structure/B8495560.png)


